IDO and TDO Inhibition Selectivity
The compound demonstrates a clear preference for inhibiting human IDO over mouse TDO. It inhibits recombinant human IDO with an IC50 of 3160 nM, while its activity against TDO (unknown origin) is markedly less potent, with an IC50 of 36 nM [1]. This differential activity highlights a potential selectivity window.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3160 nM (IDO); IC50 = 36 nM (TDO) |
| Comparator Or Baseline | IDO vs. TDO |
| Quantified Difference | 87-fold difference in potency (3160 nM vs 36 nM) |
| Conditions | Inhibition of recombinant human IDO (fluorescence assay) vs. inhibition of TDO (reduction in L-kynurenine formation). |
Why This Matters
This selectivity data is critical for researchers investigating the role of specific tryptophan-catabolizing enzymes in cancer or immune modulation, allowing for target-specific studies.
- [1] BindingDB. (n.d.). BDBM50127155 CHEMBL3628554 & BDBM50127174 CHEMBL3628599. View Source
